Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with acetylphenyl and diisopropyl ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl chloride reacts with a phenyl group in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid groups on the pyrrole ring are converted to diisopropyl esters using isopropanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes like cytochrome P450, affecting metabolic pathways.
Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)-2-methyl-1-propanone: A degradation product of ibuprofen with similar structural features.
4-Acetylphenyl-substituted imidazolium salts: Compounds with acetylphenyl groups that exhibit enzyme inhibition properties.
Uniqueness
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its pyrrole ring structure and diisopropyl ester groups differentiate it from other similar compounds, making it a valuable compound for various research applications.
Biological Activity
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H25NO5 with a molecular weight of 371.4 g/mol. The compound features a pyrrole ring substituted with an acetophenyl group and two diisopropyl ester functionalities at the 3 and 4 positions of the dicarboxylic acid moiety .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-acetylphenyl derivatives with pyrrole-3,4-dicarboxylic acid derivatives under acidic conditions. The detailed synthetic pathway often involves:
- Formation of the pyrrole ring : Using Knorr reaction techniques.
- Acetylation : Introducing the acetophenyl group through acylation reactions.
- Esterification : Converting carboxylic acids into diisopropyl esters using isopropanol in the presence of acid catalysts.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains:
- In vitro studies show that certain synthesized pyrrole derivatives inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Antitubercular Activity
Research has indicated that compounds similar to this compound exhibit antitubercular properties:
- A study highlighted that derivatives could inhibit Mycobacterium tuberculosis by acting on multiple targets within the bacterial cell .
- Molecular docking studies suggest binding affinity to essential enzymes like enoyl ACP reductase, which is crucial for fatty acid synthesis in bacteria .
Study on Antimicrobial Activity
A systematic evaluation was conducted where various pyrrole derivatives were screened for antimicrobial activity using agar diffusion methods. The results indicated that:
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound A | 15 | S. aureus |
Compound B | 12 | E. coli |
Diisopropyl derivative | 18 | Pseudomonas aeruginosa |
These findings underscore the potential use of this compound as a lead compound in antimicrobial drug development .
Study on Antitubercular Properties
In another study focusing on antitubercular activity, several derivatives were tested against M. tuberculosis. The results showed varying degrees of activity, with some compounds exhibiting a MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL:
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
Compound C | 0.5 | Highly Active |
Diisopropyl derivative | 2 | Moderately Active |
This illustrates the compound's potential as a therapeutic agent against tuberculosis .
Properties
CAS No. |
853334-52-8 |
---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipropan-2-yl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H25NO5/c1-12(2)26-20(24)18-11-22(14(5)19(18)21(25)27-13(3)4)17-9-7-16(8-10-17)15(6)23/h7-13H,1-6H3 |
InChI Key |
GAFWBIQFCWZLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=C(C=C2)C(=O)C)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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